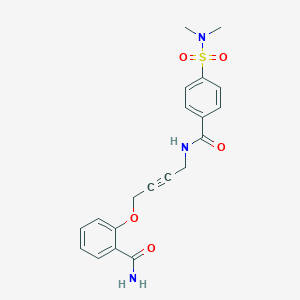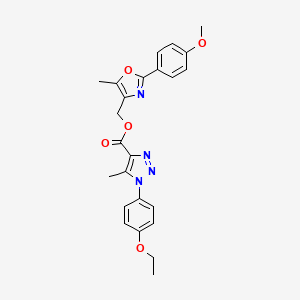
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide, commonly known as Compound 23, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Material Science
Research has shown that compounds with similar structural features are involved in the synthesis of polymers with unique properties. For example, aromatic polyamides with ether linkages exhibit high thermal stability, solution processability, and mechanical strength, making them suitable for advanced material applications, such as in flexible electronics, coatings, and high-performance fibers (Hsiao et al., 2000). Similarly, polyamides and poly(amide-imide)s derived from aromatic diamines with ether and amide linkages have been synthesized, showcasing high thermal stability and solubility in polar solvents, indicating their potential use in high-temperature applications (Saxena et al., 2003).
Organic Synthesis and Chemical Properties
Compounds featuring carbamoylphenoxy and dimethylsulfamoyl groups play a significant role in organic synthesis, offering pathways to create novel materials with potential therapeutic and industrial applications. For instance, the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored, leading to the formation of compounds of biological interest, highlighting the versatility of these functional groups in synthesizing bioactive molecules (Singh et al., 2017).
Advanced Materials and Applications
Research into compounds with ether, amide, and sulfamoyl functionalities indicates their potential in developing materials with specialized properties. For example, semiaromatic polyamides containing carboxyl units have been synthesized, displaying high glass transition temperatures and mechanical strength, suitable for high-performance applications (Zhang et al., 2017). Additionally, the synthesis and properties of aromatic polyamides and polyimides based on specific diamines have been studied, showcasing the materials' excellent thermal stability and processability, further underscoring the importance of these functional groups in creating advanced polymeric materials (Yang & Lin, 1995).
Propiedades
IUPAC Name |
2-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-23(2)29(26,27)16-11-9-15(10-12-16)20(25)22-13-5-6-14-28-18-8-4-3-7-17(18)19(21)24/h3-4,7-12H,13-14H2,1-2H3,(H2,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKVPZNFXTQSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2407792.png)



![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)


![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)



![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)